molecular formula CH6ClNO B8796433 Methoxyammonium chloride

Methoxyammonium chloride

Cat. No.: B8796433
M. Wt: 83.52 g/mol
InChI Key: SPUACDWLOLSOQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyammonium chloride (CAS 593-56-6), also known as methoxyamine hydrochloride, is an organic ammonium salt with the molecular formula CH₆ClNO and a molecular weight of 83.517 g/mol . It is structurally characterized by a hydroxylamine backbone where one hydrogen atom is replaced by a methoxy group (–OCH₃), forming a hydrochloride salt. This compound is hygroscopic, water-soluble, and widely utilized in organic synthesis, particularly for preparing O-methyl oximes and as a small-molecule inhibitor in pharmaceutical research . Its commercial availability is noted in pharmaceutical intermediate catalogs, with annual sales volumes reflecting its industrial relevance .

Scientific Research Applications

Organic Synthesis

Methoxyammonium chloride is primarily utilized as a reagent in organic synthesis. Its ability to form oximes from aldehydes and ketones makes it valuable in various chemical reactions.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Oxime Formation Reacts with aldehydes and ketones to produce O-methyl oximes, which are essential intermediates in organic synthesis.
Reducing Agent Used in the synthesis of various organic compounds by acting as a reducing agent.
Synthesis of Pharmaceuticals Important in the production of second-generation cephalosporins like cefuroxime and hydroxyurea.

Pharmaceutical Applications

In the pharmaceutical industry, this compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Cefuroxime Synthesis

Cefuroxime is an antibiotic that can be synthesized using methoxyamine as an intermediate. The process involves the reaction of this compound with specific substrates to yield cefuroxime, demonstrating its significance in antibiotic production .

Table 2: Pharmaceutical Uses

Drug NameApplication Description
Cefuroxime Used as an intermediate for synthesizing this broad-spectrum antibiotic.
Hydroxyurea This compound is involved in its synthesis, which is used for cancer treatment and sickle cell disease management.

Analytical Chemistry

This compound is employed as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its role as a derivatizing agent enhances the detection and quantification of various metabolites.

Case Study: Prostaglandin Assays

In research involving prostaglandin assays, this compound serves as an internal standard for accurate quantification during analysis . This application highlights its importance in biochemical research.

Table 3: Analytical Applications

ApplicationDescription
Internal Standard Used for accurate quantification in GC-MS assays.
Derivatization Agent Enhances detection of metabolites by forming stable derivatives.

Agricultural Chemistry

This compound is also used in the synthesis of agricultural chemicals, particularly pesticides.

Table 4: Agricultural Applications

ApplicationDescription
Pesticide Synthesis Involved in creating low-toxicity bactericides like metominostrobin, which are effective against various pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for methoxyammonium chloride in organic synthesis?

this compound is commonly used as a derivatization agent or nucleophile. A validated method involves refluxing the target compound (e.g., avermectin B2a aglycon derivatives) with this compound in ethanol, catalyzed by triethylamine or pyridine, to introduce methoxyamine groups . Reaction conditions (e.g., solvent polarity, temperature, and molar ratios) must be optimized to avoid side reactions, such as over-oxidation or incomplete substitution.

Q. How can the purity of this compound-derived products be assessed?

Post-synthesis purification typically employs silica flash chromatography or preparative thin-layer chromatography (TLC) with ethyl acetate:acetic acid (100:1) as the mobile phase. Purity is confirmed via 13C^{13}\text{C} NMR to verify chemical shifts of carbonyl groups (e.g., δ 192–204 ppm for conjugated vs. isolated carbonyls) and LC-MS for molecular weight validation .

Q. What analytical techniques are critical for identifying this compound in reaction mixtures?

Chloride ion confirmation can be performed using silver nitrate precipitation or pharmacopeial tests (e.g., reaction with 4-aminoantipyrine to produce a red color). For oxo-functional group derivatization, this compound is used to convert ketones to methyl oximes, detectable via GC-MS after trimethylsilylation .

Advanced Research Questions

Q. How do steric and electronic factors influence this compound’s reactivity in multi-step syntheses?

In avermectin B2a aglycon derivatization, this compound selectively reacts with isolated carbonyl groups (e.g., C23-position) over conjugated systems (C5-position), as demonstrated by δ 203.92 ppm vs. δ 192.57 ppm in 13C^{13}\text{C} NMR. Steric hindrance from adjacent substituents further modulates reaction rates, requiring iterative optimization of solvent systems (e.g., ethanol vs. DMF) .

Q. What contradictions exist in this compound’s application for oxo-group detection, and how can they be resolved?

A critical contradiction arises in steroid metabolite analysis: methoxyammonium derivatization may fail to distinguish oxo-groups from tertiary hydroxyls without cross-validation. For example, in 4-chlorodehydromethyltestosterone studies, conflicting spectral data necessitate secondary methods like enzymatic hydrolysis or alternative derivatization (e.g., hydroxylamine) to confirm oxo-functionality .

Q. How can researchers address reproducibility challenges in this compound-mediated reactions?

Batch-to-batch variability in this compound’s hygroscopicity can alter reaction yields. Standardize reagent storage (desiccated, inert atmosphere) and pre-dry solvents. Monitor reaction progress via in-situ FTIR for carbonyl group disappearance (1720–1680 cm1^{-1}) and validate with control reactions lacking the reagent .

Q. What advanced quantification methods are suitable for this compound in complex matrices?

Ion-pair chromatography with suppressed conductivity detection or ICP-MS for chloride quantification (LOD: 0.1 ppm) is recommended. For organic derivatives, use isotope dilution mass spectrometry with 15N^{15}\text{N}-labeled this compound as an internal standard to correct for matrix effects .

Q. Methodological Considerations Table

Research AspectKey TechniqueCritical ParametersReferences
Synthesis Reflux with triethylamine/pyridineSolvent polarity, temperature (70–80°C), molar ratio (1:5)
Purification Silica flash chromatographyMobile phase (ethyl acetate:acetic acid), Rf_f monitoring
Analytical Validation 13C^{13}\text{C} NMR, LC-MSChemical shifts (δ 190–205 ppm), m/z accuracy (±0.01 Da)
Oxo-Group Detection GC-MS post-derivatizationDerivatization time (12–24 h), trimethylsilylation efficiency

Comparison with Similar Compounds

Hydroxylammonium Chloride (Hydroxylamine Hydrochloride)

  • Formula : NH₃OH·Cl
  • Molecular Weight : 69.49 g/mol
  • CAS : 5470-11-1
Property Methoxyammonium Chloride Hydroxylammonium Chloride
Structure CH₃O–NH₂·Cl HO–NH₂·Cl
Reactivity Forms O-methyl oximes Reducing agent; forms oximes
Applications Pharmaceutical synthesis Metal purification, photography
Hazards Corrosive (UN 3261) Oxidizer; explosive potential

Key Differences :
this compound’s methoxy group enhances its stability compared to hydroxylammonium chloride, which is prone to decomposition under heat . The former is preferred in controlled nucleophilic reactions, while the latter’s reducing properties limit its use in oxidative environments.

Ammonium Chloride

  • Formula : NH₄Cl
  • Molecular Weight : 53.49 g/mol
  • CAS : 12125-02-9
Property This compound Ammonium Chloride
Structure CH₃O–NH₂·Cl NH₄⁺Cl⁻
Solubility Water, DMSO, methanol Highly water-soluble
Applications Organic synthesis Fertilizers, food additive
Hazards Corrosive Irritant; low toxicity

Key Differences: Ammonium chloride lacks the methoxy group, making it chemically simpler and less reactive. It is non-corrosive and primarily used in non-synthetic applications, unlike this compound’s specialized role in drug development .

Alkyldimethylbenzylammonium Chloride

  • Example : Benzalkonium chloride
  • Formula : C₂₁H₃₈NCl
  • CAS : 8001-54-5 (varies by alkyl chain)
Property This compound Benzalkonium Chloride
Structure Small ammonium salt Quaternary ammonium surfactant
Applications Pharmaceutical intermediates Disinfectant, preservative
Toxicity Moderate High (bioaccumulative)

Key Differences :
Benzalkonium chloride’s bulky structure and surfactant properties contrast with this compound’s compact size and reactivity. The former’s toxicity profile limits its use in synthesis compared to the latter’s controlled applications .

Methoxymethyl-Triphenylphosphonium Chloride

  • Formula : C₂₀H₂₀ClOP
  • CAS : 4009-98-7
Property This compound Methoxymethyl-Triphenylphosphonium Chloride
Structure Ammonium salt Phosphonium salt
Reactivity Nucleophilic amine source Used in Wittig reactions
Hazards Corrosive Irritant; environmental hazard

Key Differences :
The phosphonium compound’s utility in carbon-carbon bond formation contrasts with this compound’s role in functional group modifications. Structural differences also lead to divergent solubility and stability profiles.

Commercial and Industrial Relevance

  • Suppliers : Sancai Industry (China), Thermo Scientific, and Shanghai Ji Ning .
  • Pricing : Higher cost (~$90–150/g) compared to ammonium chloride ($0.50–1.00/kg) due to specialized synthesis .
  • Demand : Driven by pharmaceutical research, with this compound cited in patent applications for antibiotic inhibitors .

Preparation Methods

Alkylation of Acetohydroxamic Acid with Dimethyl Sulfate

The alkylation of acetohydroxamic acid with dimethyl sulfate represents a high-yield route to methoxyammonium hydrochloride, achieving 96.3% efficiency under controlled pH and temperature conditions .

Reaction Mechanism and Stepwise Procedure

The process involves a three-stage alkylation sequence:

  • Composite Alkali Preparation : Aqueous sodium bicarbonate (0.2 mol) and sodium hydroxide (2.3 mol) are combined to form a pH-stabilizing solution .

  • Gradual Alkylation : Acetohydroxamic acid (1.44 mol) is reacted with dimethyl sulfate (1.30 mol) at 20°C, with incremental additions to maintain pH 7.5–8.0. Post-reaction, residual dimethyl sulfate is quenched at 60°C .

  • Acid Hydrolysis and Purification : Concentrated sulfuric acid (1.44 mol H₂SO₄) hydrolyzes intermediates at 73°C, followed by ethanol dispersion, alkaline filtration, and hydrochloric acid precipitation .

Key Parameters:

  • Temperature : 20°C (alkylation), 60–73°C (hydrolysis)

  • pH Control : 7.5–8.0 (alkylation), <2 (final acidification)

  • Yield : 96.3% after recrystallization .

One-Pot Synthesis Using Sulfur Dioxide and Methyl Sulfate

This patent-pending method employs sulfur dioxide, sodium nitrite, and methyl sulfate in a single reaction vessel, streamlining production while reducing purification steps .

Reaction Dynamics

  • Gas-Phase Introduction : Sulfur dioxide is bubbled into an aqueous solution of sodium nitrite and sodium hydroxide (molar ratio 1:1–5) .

  • Methylation : Alternating additions of sodium hydroxide and methyl sulfate (1–3× sodium nitrite molarity) drive N-methylation at ambient temperatures .

  • Acidification and Isolation : Sulfuric acid adjusts the mixture to pH 1, followed by vacuum distillation and HCl gas saturation to precipitate the product .

Optimization Metrics:

  • Reaction Time : 1–5 hours

  • Molar Ratios :

    • NaOH : NaNO₂ = 1–3 : 1

    • Methyl sulfate : NaNO₂ = 1–3 : 1

  • Purity : >98% after distillation .

Traditional Reduction of Nitromethane to Methoxyamine

A classical approach involves reducing nitromethane to methoxyamine, followed by HCl treatment to form the hydrochloride salt .

Catalytic Reduction Pathway

  • Nitromethane Reduction : Nitromethane (CH₃NO₂) is reduced using hydrogen gas over palladium/carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), yielding methoxyamine (CH₃ONH₂) .

  • Salt Formation : Methoxyamine is dissolved in anhydrous ether or THF, and HCl gas is introduced to precipitate this compound .

Industrial Refinement:

  • Continuous Crystallization : Enhances yield and particle uniformity.

  • Quality Control : HPLC and FT-IR verify purity >99% .

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Advantages Limitations
Alkylation Acetohydroxamic acid, dimethyl sulfatepH 7.5–8.0, 20–73°C96.3%High yield, scalableMulti-step purification required
One-Pot SO₂, NaNO₂, methyl sulfatepH 1, 1–5 hours91–94%Simplified workflowCorrosive reagents, gas handling
Catalytic Reduction Nitromethane, H₂, Pd/CAnhydrous solvent, HCl gas85–88%High purity, established protocolExpensive catalysts, slow reaction

Industrial-Scale Optimization Strategies

pH and Temperature Modulation

  • Alkylation Method : Maintaining pH 7.5–8.0 prevents dimethyl sulfate decomposition, while staged reagent addition minimizes side reactions .

  • One-Pot Synthesis : Precise pH control (<2) during acidification ensures complete salt precipitation .

Solvent and Catalyst Selection

  • Ethanol vs. Isopropyl Alcohol : Ethanol improves crystallization kinetics, reducing residual solvent levels to <0.1% .

  • Catalyst Recycling : Pd/C recovery systems cut costs by 30% in large-scale methoxyamine production .

Properties

Molecular Formula

CH6ClNO

Molecular Weight

83.52 g/mol

IUPAC Name

methoxyazanium;chloride

InChI

InChI=1S/CH6NO.ClH/c1-3-2;/h1-2H3;1H/q+1;/p-1

InChI Key

SPUACDWLOLSOQO-UHFFFAOYSA-M

Canonical SMILES

CO[NH3+].[Cl-]

Origin of Product

United States

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